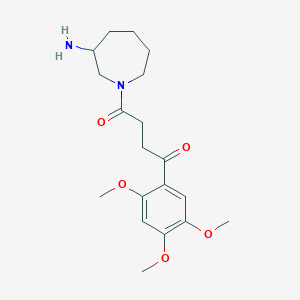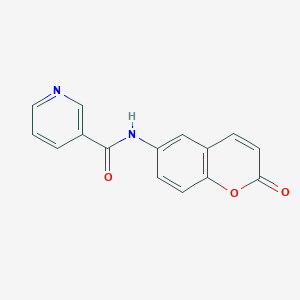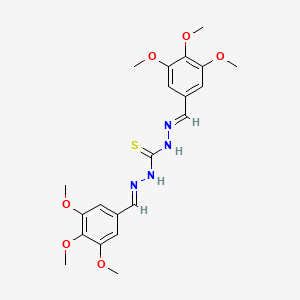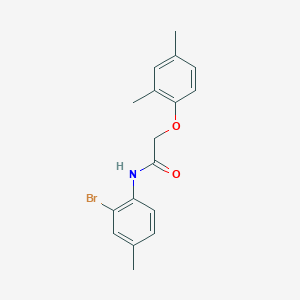![molecular formula C17H23N5O2 B5527103 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is related to a broader class of compounds that have been synthesized and studied for various biological activities. Compounds with structures incorporating elements such as imidazole, oxadiazole, and piperidine rings are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions starting from basic building blocks. For example, the synthesis of N-substituted derivatives of related compounds can involve the reaction of specific chlorides with ethyl esters, followed by further modifications to introduce the desired functional groups (Khalid et al., 2016).
Molecular Structure Analysis
Crystal structure studies and spectral analysis, including 1H-NMR, IR, and mass spectral data, are common methods used to elucidate the structures of synthesized compounds. For instance, a study on a novel bioactive heterocycle provides insights into the molecular structure through crystallography (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds can involve interactions with various reagents to produce a range of derivatives. These reactions can significantly alter the chemical properties and potential biological activities of the compounds. Studies on the synthesis and reactivity of related compounds highlight the diverse chemical reactions they can undergo (Abdallah et al., 2007).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The crystal and molecular structure of related compounds, often analyzed through X-ray crystallography, provides detailed information about their physical properties (Kritchenkov et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for determining the compound's potential applications. Investigations into the chemical reactions and properties of related compounds can reveal insights into their functional groups' behavior and interaction potential (Goli-Garmroodi et al., 2015).
Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial Activities : Research on N-substituted derivatives of oxadiazole and piperidine shows that these compounds exhibit moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Potential : Synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been explored for their anticancer agents' potential. Some derivatives have shown promising anticancer activity in vitro, highlighting the possibility of developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Synthetic Methodologies : The development of novel synthetic routes for producing benzyl- and piperidine-derivatives provides a foundation for the synthesis of complex molecules with potential applications in drug development and other areas of chemical research (Goli-Garmroodi et al., 2015).
Enzyme Inhibition for Alzheimer’s Disease : A series of N-substituted derivatives of oxadiazole and piperidine was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), with some showing potential as drug candidates due to their enzyme inhibition capabilities (Rehman et al., 2018).
properties
IUPAC Name |
1-[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-15(20-24-19-12)10-16(23)21-7-4-14(5-8-21)17-18-6-9-22(17)11-13-2-3-13/h6,9,13-14H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGQRCFTMIFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC(CC2)C3=NC=CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)


